(Hydroxymethyl)phosphonic acid
Overview
Description
(Hydroxymethyl)phosphonic acid is an organophosphorus compound characterized by the presence of a hydroxymethyl group attached to a phosphonic acid moiety
Scientific Research Applications
(Hydroxymethyl)phosphonic acid has a wide range of applications in scientific research:
Safety and Hazards
Future Directions
Recent research has focused on the development of more environmentally friendly and economically competitive processes for the synthesis of biologically and synthetically important phosphorus-bearing compounds by conjugate addition of hydrogen-phosphonates to different Michael acceptors . This could open up new avenues for the use of (Hydroxymethyl)phosphonic acid in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Hydroxymethyl)phosphonic acid can be synthesized through several methods. One common approach involves the recombination of phosphite radicals with hydroxymethyl radicals . Another method includes the addition of dialkyl phosphite to an oxo compound in the presence of a base catalyst
Industrial Production Methods: Industrial production of this compound often involves the use of environmentally friendly and atom-economical processes. For instance, the reaction of hypophosphorous acid with aliphatic ketoximes can yield the desired product under microwave-assisted synthesis conditions .
Chemical Reactions Analysis
Types of Reactions: (Hydroxymethyl)phosphonic acid undergoes various chemical reactions, including oxidation, substitution, and hydrolysis.
Common Reagents and Conditions:
Oxidation: The oxidation of this compound can lead to the formation of ketophosphonates.
Substitution: The hydroxyl group at the α-carbon can be replaced by a halogen atom through nucleophilic substitution reactions.
Hydrolysis: Hydrolysis of the ester function of hydroxyphosphonates results in the corresponding phosphonic acids.
Major Products:
Oxidation: Ketophosphonates
Substitution: Halogenated phosphonates
Hydrolysis: Phosphonic acids
Mechanism of Action
The mechanism of action of (Hydroxymethyl)phosphonic acid involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of phosphonopyruvate hydrolase, it interferes with the enzyme’s activity, thereby affecting the metabolic pathways involving phosphonates . The compound’s ability to form stable complexes with metal ions also contributes to its effectiveness in various applications .
Comparison with Similar Compounds
Phosphonic acid: The parent compound of (Hydroxymethyl)phosphonic acid, characterized by the presence of a phosphonic acid group without the hydroxymethyl substitution.
Aminophosphonic acids: Compounds containing an amino group attached to the phosphonic acid moiety, known for their biological activities as enzyme inhibitors and herbicides.
Bisphosphonates: A class of compounds with two phosphonic acid groups, widely used in the treatment of osteoporosis.
Uniqueness: this compound is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical properties and reactivity compared to other phosphonic acids. This structural feature enhances its ability to participate in various chemical reactions and form stable complexes with metal ions, making it valuable in diverse applications.
Properties
IUPAC Name |
hydroxymethylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5O4P/c2-1-6(3,4)5/h2H,1H2,(H2,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTBQSNGUYHPNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062554 | |
Record name | (Hydroxymethyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2617-47-2 | |
Record name | (Hydroxymethyl)phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2617-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Hydroxymethyl)phosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002617472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Hydroxymethyl)phosphonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63035 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Hydroxymethyl)phosphonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41905 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphonic acid, P-(hydroxymethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Hydroxymethyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (hydroxymethyl)phosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.226 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (HYDROXYMETHYL)PHOSPHONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO34G523HF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.